molecular formula C25H28N6O2 B11290750 N1-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

N1-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B11290750
M. Wt: 444.5 g/mol
InChI Key: VGOVZNMRHFHUDQ-UHFFFAOYSA-N
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Description

N-[2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenylpiperazine moiety, which is known for its diverse biological activities, and pyridine rings, which are common in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.

    Coupling with Pyridine Derivatives: The phenylpiperazine intermediate is then reacted with 3-bromopyridine and 4-bromopyridine under basic conditions to form the corresponding pyridine-substituted piperazine derivatives.

    Amidation Reaction: The final step involves the reaction of the pyridine-substituted piperazine derivatives with ethylenediamine under dehydrating conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the pyridine rings to piperidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with piperidine rings.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, while the pyridine rings can interact with various enzymes. These interactions can modulate the activity of these targets, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia.

    JNJ-31020028: A Y2 receptor antagonist.

Uniqueness

N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to its specific combination of phenylpiperazine and pyridine moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H28N6O2

Molecular Weight

444.5 g/mol

IUPAC Name

N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-(pyridin-4-ylmethyl)oxamide

InChI

InChI=1S/C25H28N6O2/c32-24(28-17-20-8-11-26-12-9-20)25(33)29-19-23(21-5-4-10-27-18-21)31-15-13-30(14-16-31)22-6-2-1-3-7-22/h1-12,18,23H,13-17,19H2,(H,28,32)(H,29,33)

InChI Key

VGOVZNMRHFHUDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CN=CC=C4

Origin of Product

United States

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